

Application Note & Protocol: Quantification of Perfluorooctanesulfonamide (FOSA) in Soil Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *perfluorooctanesulfonamide*

Cat. No.: *B106127*

[Get Quote](#)

Introduction

Perfluorooctanesulfonamide (FOSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of persistent organic pollutants of significant environmental concern. Due to their widespread use in various industrial and consumer products, FOSA and other PFAS can accumulate in the environment, including in soil.^[1] Accurate and reliable quantification of FOSA in soil is crucial for environmental monitoring, risk assessment, and remediation efforts.

This application note provides a detailed protocol for the quantification of FOSA in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established protocols such as U.S. EPA Method 1633 and provides a comprehensive workflow from sample preparation to instrumental analysis.^{[2][3][4]}

Principle

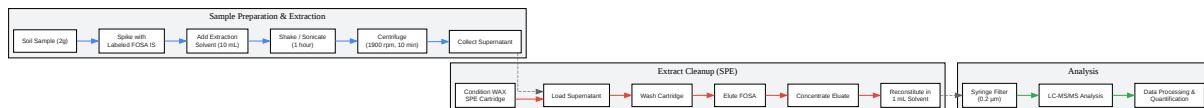
A known mass of a soil sample is extracted using a suitable solvent mixture. The resulting extract is then subjected to a cleanup procedure, typically involving solid-phase extraction (SPE), to remove matrix interferences. The purified extract is subsequently analyzed by LC-MS/MS for the identification and quantification of FOSA. Isotope dilution is commonly used for accurate quantitation, where a labeled internal standard of FOSA is added to the sample at the beginning of the extraction process.

Materials and Reagents

- Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (H₂O) - all LC-MS grade or equivalent.
- Reagents: Ammonium hydroxide (NH₄OH), Formic acid (FA), Ammonium acetate.
- Standards: Native FOSA analytical standard, Labeled FOSA internal standard (e.g., ¹³C₈-FOSA).
- SPE Cartridges: Weak anion exchange (WAX) cartridges, Graphitized carbon black (GCB) cartridges, or dual-phase WAX/GCB cartridges.[\[2\]](#)[\[4\]](#)
- Other: Polypropylene centrifuge tubes (15 mL and 50 mL), polypropylene autosampler vials, syringe filters (e.g., regenerated cellulose, 0.2 µm).[\[5\]](#)

Experimental Protocols

Sample Preparation and Extraction


- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm sieve to ensure homogeneity.
- Sample Weighing: Weigh approximately 2 grams of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Spike the sample with a known amount of labeled FOSA internal standard solution.
- Extraction Solvent Addition: Add 10 mL of an extraction solvent. A common solvent mixture is 1:1 methanol:water.[\[5\]](#) Some methods also utilize methanol with 1% ammonium hydroxide.[\[6\]](#)
- Extraction:
 - Shaking/Sonication: Tightly cap the tubes and shake vigorously for at least 1 hour on a mechanical shaker or sonicate for a set period.[\[5\]](#)[\[6\]](#)

- Pressurized Liquid Extraction (PLE): Alternatively, automated PLE systems can be used for faster extraction (e.g., 15 minutes at 100°C and 1500 psi with 80% methanol/20% acetonitrile).[1]
- Centrifugation: Centrifuge the tubes at a sufficient speed (e.g., 1,900 rpm for 10 minutes) to pellet the soil particles.[5]
- Supernatant Collection: Carefully decant the supernatant into a clean polypropylene tube.

Extract Cleanup using Solid-Phase Extraction (SPE)

- SPE Cartridge Conditioning: Condition the WAX SPE cartridge according to the manufacturer's instructions. This typically involves rinsing with methanol followed by water.
- Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a mild solvent to remove interferences. A common wash solution is 1:1 0.1 M formic acid:methanol.[2]
- Elution: Elute the target analytes, including FOSA, from the cartridge using a small volume of a basic methanolic solution (e.g., 5 mL of 0.1% methanolic ammonium).[7]
- GCB Cleanup (if using separate cartridges): Pass the eluate through a GCB cartridge to further remove matrix interferences.
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., 96:4 methanol:water).[8]
- Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into a polypropylene autosampler vial.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the major steps for the quantification of FOSA in soil samples.

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[7][9]
- Chromatographic Separation:
 - Analytical Column: A C18 or Phenyl-Hexyl column suitable for PFAS analysis.[10]
 - Mobile Phase A: 20 mM Ammonium Acetate in Water.[10]
 - Mobile Phase B: Methanol.[10]
 - Flow Rate: 0.3 - 0.4 mL/min.[8][10]
 - Injection Volume: 10 µL.[10]
- Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: At least two MRM transitions should be monitored for FOSA for confirmation and quantification. The precursor ion for FOSA is m/z 498.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for FOSA Analysis

Parameter	Setting
LC System	UHPLC
Analytical Column	C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, < 3 μ m)
Mobile Phase A	20 mM Ammonium Acetate in Water [10]
Mobile Phase B	Methanol [10]
Flow Rate	0.4 mL/min [10]
Injection Volume	10 μ L [10]
Column Temperature	40 °C
MS System	Triple Quadrupole
Ionization Mode	ESI Negative
Capillary Voltage	Optimized for instrument
Nebulizing Gas Flow	3 L/min [10]
Drying Gas Flow	5 L/min [10]
Heating Gas Flow	15 L/min [10]
Interface Temp.	300 °C [10]
Desolvation Line Temp.	100 °C [10]
MRM Transitions (FOSA)	Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

Table 2: Quality Control and Performance Data

Parameter	Acceptance Criteria	Typical Performance
Method Blank	Below Limit of Quantification (LOQ)	No detection of FOSA
Matrix Spike Recovery	70-130%	85-115%
Labeled Internal Standard Recovery	40-150% [11]	60-120%
Limit of Detection (LOD)	-	ng/kg range [12]
Limit of Quantification (LOQ)	-	0.25 - 1.0 µg/kg

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the quantification of FOSA in soil samples. By employing solid-phase extraction for sample cleanup and LC-MS/MS for analysis, low detection limits and high accuracy can be achieved. Adherence to strict quality control measures is essential for generating defensible data for environmental assessment and research purposes. The use of automated extraction systems can further improve sample throughput and reproducibility.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fms-inc.com [fms-inc.com]
- 2. agilent.com [agilent.com]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]

- 6. Quantitative determination of perfluoroalkyl substances (PFAS) in soil, water, and home garden produce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. lcms.cz [lcms.cz]
- 11. cem.de [cem.de]
- 12. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Note & Protocol: Quantification of Perfluorooctanesulfonamide (FOSA) in Soil Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106127#quantification-of-perfluorooctanesulfonamide-in-soil-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com